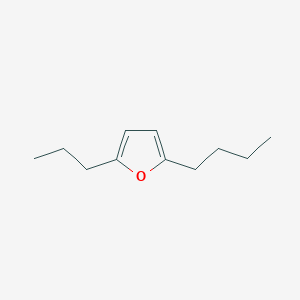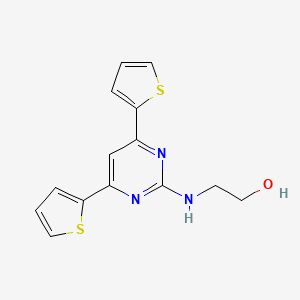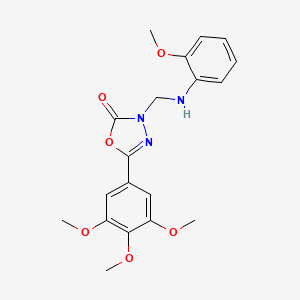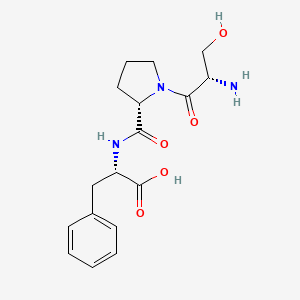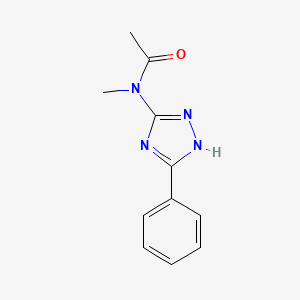
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the acetamide group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with acetic anhydride can yield the desired triazole ring, which is then methylated to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The phenyl group or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or triazole moiety .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.
Rufinamide: An anticonvulsant drug containing a triazole ring, used to treat epilepsy.
Uniqueness
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62400-42-4 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
CFZSLKAHHILRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



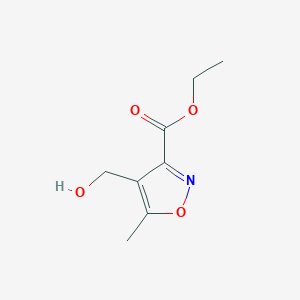
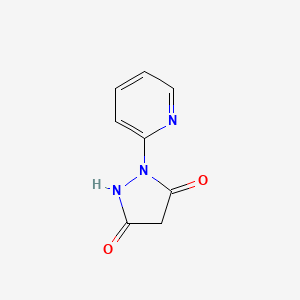
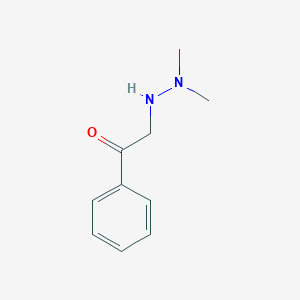
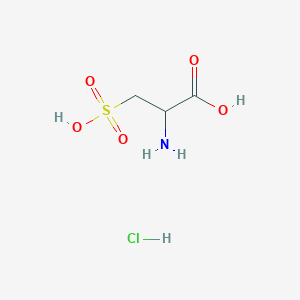
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
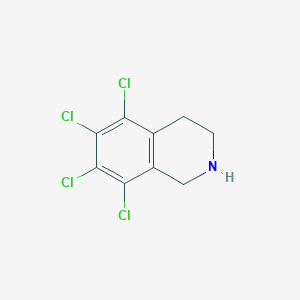
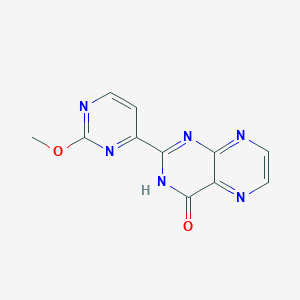
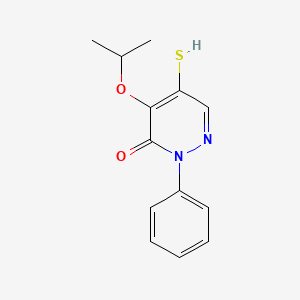
![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)
